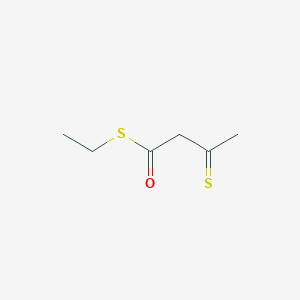
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid is a complex organic compound with the molecular formula C27H42O6 and a molecular weight of 462.62 g/mol . This compound is characterized by its benzoic acid core, which is substituted with two 7-methyloctyl groups through ester linkages. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with 7-methyloctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3,4-dihydroxybenzoic acid and 7-methyloctanol
Oxidation: The compound can be oxidized to form corresponding carboxylic acids
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2)
Major Products Formed
Hydrolysis: 3,4-dihydroxybenzoic acid and 7-methyloctanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors. The aromatic ring can participate in π-π interactions and hydrogen bonding with biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Bis(methoxycarbonyl)benzoic acid
- 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid
- 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
Uniqueness
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid is unique due to its specific substitution pattern and the presence of 7-methyloctyl groups. This structural feature imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .
Propriétés
Formule moléculaire |
C27H42O6 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
3,4-bis(7-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C27H42O6/c1-20(2)13-9-5-7-11-17-32-26(30)23-16-15-22(25(28)29)19-24(23)27(31)33-18-12-8-6-10-14-21(3)4/h15-16,19-21H,5-14,17-18H2,1-4H3,(H,28,29) |
Clé InChI |
PYQJHZAUALBHKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
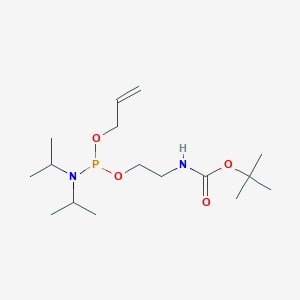

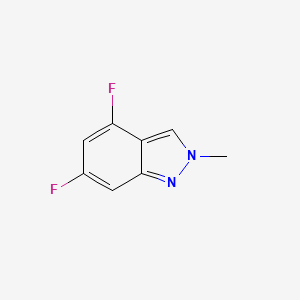
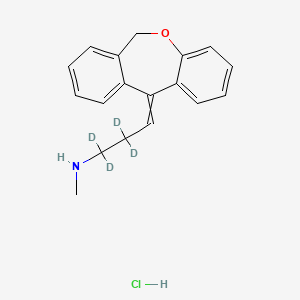
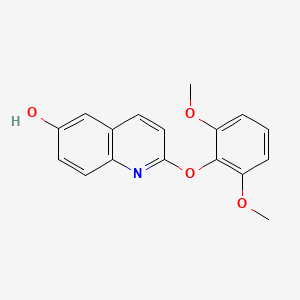
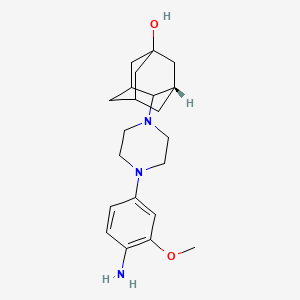

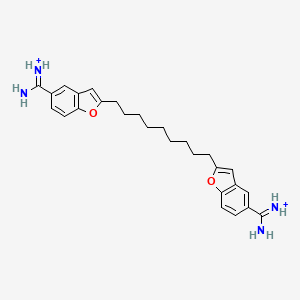
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
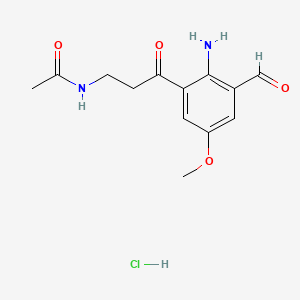
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
